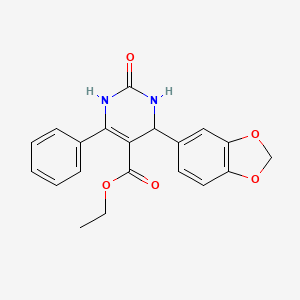![molecular formula C16H13Cl3N2O5 B3824440 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B3824440.png)
2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide
Overview
Description
2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide, also known as GW501516, is a synthetic ligand of the peroxisome proliferator-activated receptor delta (PPARδ). It is a selective agonist of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, energy homeostasis, and inflammation. GW501516 has gained attention in the scientific community due to its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer therapy.
Mechanism of Action
2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide acts as a selective agonist of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide leads to increased fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle and adipose tissue. Moreover, 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and physiological effects:
2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide has been reported to have various biochemical and physiological effects in animal models and cell culture systems. It has been shown to increase the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle and adipose tissue. Moreover, 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines. In addition, 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide has been reported to induce apoptosis and inhibit tumor growth in various cancer cell lines.
Advantages and Limitations for Lab Experiments
2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and stability. Moreover, 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide is readily available and can be easily synthesized in large quantities. However, there are also some limitations to using 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide in lab experiments, including its potential toxicity and off-target effects. Therefore, it is important to carefully design experiments and use appropriate controls to ensure the specificity and safety of 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide.
Future Directions
There are several future directions for research on 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide. Firstly, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide in various diseases, including metabolic disorders and cancer. Secondly, more research is needed to investigate the potential side effects and toxicity of 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide in animal models and humans. Finally, there is a need for the development of more selective and potent PPARδ agonists with fewer off-target effects for clinical use.
Scientific Research Applications
2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and enhance mitochondrial biogenesis in animal models of type 2 diabetes and obesity. In addition, 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide has been reported to have anti-cancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. Furthermore, 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide has been investigated for its role in sports performance enhancement, particularly in endurance sports, due to its ability to increase fatty acid oxidation and improve muscle endurance.
properties
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O5/c1-25-10-6-8-11(9-7-10)26-15(16(17,18)19)20-14(22)12-4-2-3-5-13(12)21(23)24/h2-9,15H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSSTSBTIWNDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino](phenyl)methyl]phosphonate](/img/structure/B3824374.png)






![N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B3824432.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-2-methylbenzamide](/img/structure/B3824448.png)

![4-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B3824463.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-2-thienyl)amino]ethyl}benzamide](/img/structure/B3824484.png)